4-(3-Chlorophenoxy)piperidine

Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonists Addiction Pharmacology

4-(3-Chlorophenoxy)piperidine (CAS 97840-40-9) is an aryloxypiperidine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol. It is primarily recognized as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 97840-40-9
Cat. No. B1349332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)piperidine
CAS97840-40-9
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
InChIKeyBYXWGMQMUJCYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenoxy)piperidine (CAS 97840-40-9) Procurement Guide: A Potent α3β4 nAChR Antagonist with Differentiated Selectivity Profile


4-(3-Chlorophenoxy)piperidine (CAS 97840-40-9) is an aryloxypiperidine derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is primarily recognized as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype [1]. The compound exhibits a distinctive pharmacological signature, characterized by nanomolar potency at α3β4 nAChRs and a defined selectivity window over other nAChR subtypes, as well as moderate affinity for monoamine transporters [1]. These properties position it as a valuable tool compound for dissecting nAChR subtype-specific functions in neuropharmacology and addiction research.

Why 4-(3-Chlorophenoxy)piperidine Cannot Be Replaced by Generic Aryloxypiperidines or Other nAChR Antagonists


Generic substitution with other aryloxypiperidines or broad-spectrum nAChR antagonists (e.g., mecamylamine) is precluded by the unique combination of high α3β4 potency and defined subtype selectivity conferred by the 3-chloro substitution on the phenoxy ring. The specific substitution pattern and the piperidine linker are critical for the observed nanomolar activity at α3β4 nAChRs and the ~7-fold selectivity over α4β2 and α4β4 subtypes [1]. In contrast, commonly used broad-spectrum antagonists like mecamylamine exhibit significantly lower potency (IC50 = 90-640 nM) and indiscriminate blockade across multiple nAChR subtypes . Therefore, 4-(3-Chlorophenoxy)piperidine offers a distinct pharmacological tool for experiments requiring precise modulation of α3β4-mediated signaling without confounding off-target effects on other nicotinic receptors.

4-(3-Chlorophenoxy)piperidine: Quantitative Differentiation Against Key Comparators in nAChR Antagonism and Transporter Inhibition


Superior α3β4 nAChR Antagonist Potency Compared to Mecamylamine and α-Conotoxins

4-(3-Chlorophenoxy)piperidine demonstrates exceptionally potent antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. This potency is significantly greater than that of the broad-spectrum clinical antagonist mecamylamine (IC50 = 90-640 nM) and is comparable to highly selective peptidic antagonists such as α-Conotoxin BuIA (IC50 = 1.54 nM) and [S9K]TxID (IC50 = 6.9 nM) [2]. The approximately 50- to 355-fold increase in potency over mecamylamine highlights the compound's value as a high-affinity tool for α3β4 receptor studies.

Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonists Addiction Pharmacology

Defined Selectivity Window Over Other nAChR Subtypes

In addition to its potency, 4-(3-Chlorophenoxy)piperidine exhibits a clear selectivity profile across nicotinic receptor subtypes. At human α4β2 and α4β4 nAChRs, the compound displays IC50 values of 12 nM and 15 nM, respectively, and 7.9 nM at the muscle-type α1β1γδ nAChR [1]. This yields a selectivity ratio of approximately 6.7-fold for α3β4 over α4β2 and 8.3-fold over α4β4. In contrast, the non-selective antagonist mecamylamine shows no such discrimination, with IC50 values ranging from 1-7 µM across multiple subtypes .

nAChR Subtype Selectivity Nicotinic Receptors Pharmacological Profiling

Differential Monoamine Transporter Inhibition Profile

4-(3-Chlorophenoxy)piperidine also modulates monoamine transporters, but with a distinct affinity profile. It inhibits serotonin uptake (SERT) with an IC50 of 100 nM, while its potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) is notably weaker, with IC50 values of 658 nM and 443 nM, respectively [1]. This results in a 6.6-fold preference for SERT over DAT and a 4.4-fold preference over NET. This profile differs from classical antidepressants or psychostimulants, which often have balanced or inverted transporter affinities.

Monoamine Transporters DAT NET SERT Polypharmacology

In Vivo Anti-Nicotine Efficacy in Murine Models

The functional relevance of α3β4 antagonism is supported by in vivo studies. Subcutaneous administration of 4-(3-Chlorophenoxy)piperidine in ICR mice significantly inhibits nicotine-induced antinociception at a dose of 1.2 mg/kg (tail-flick test) and 15 mg/kg (hot-plate test), as well as nicotine-induced hyperlocomotion at 4.9 mg/kg and hypothermia at 9.2 mg/kg [1]. These effects are consistent with the compound's α3β4 antagonist activity and its ability to attenuate behavioral responses to nicotine, a key feature for compounds in smoking cessation research.

Smoking Cessation In Vivo Pharmacology Nicotine Dependence

Physicochemical Profile Supporting CNS Penetration

The compound's physicochemical properties align with favorable central nervous system (CNS) penetration. Its calculated LogP (AlogP) is 3.3, and it possesses a polar surface area (PSA) of 29.1 Ų [1]. These values are within the optimal range for blood-brain barrier permeability (LogP 1-4, PSA < 90 Ų). Furthermore, the piperidine nitrogen has a pKa of approximately 9.5-10.0 , ensuring >99% protonation at physiological pH, which can enhance solubility and target engagement.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Optimized Application Scenarios for 4-(3-Chlorophenoxy)piperidine in Neuropharmacology and Addiction Research


Mechanistic Dissection of α3β4 nAChR Function in Nicotine Addiction Models

Given its potent and selective α3β4 nAChR antagonism (IC50 = 1.8 nM) [1] and in vivo efficacy in attenuating nicotine-induced behaviors (e.g., antinociception at 1.2 mg/kg) [1], 4-(3-Chlorophenoxy)piperidine is ideally suited for experiments requiring specific blockade of α3β4 receptors. It can be used to distinguish the role of α3β4 from other nAChR subtypes in nicotine reinforcement, withdrawal, and relapse, thereby advancing target validation for smoking cessation therapies.

Profiling Serotonergic Modulation in the Context of nAChR Antagonism

The compound's dual activity as a moderate SERT inhibitor (IC50 = 100 nM) [1] alongside its α3β4 antagonism presents a unique opportunity to investigate the interplay between nicotinic and serotonergic systems. This application scenario is particularly relevant for studying the neurobiological underpinnings of nicotine withdrawal-induced mood disturbances and anxiety.

Use as a Reference Standard in nAChR Subtype Selectivity Assays

With a well-defined selectivity window (6.7-fold for α3β4 over α4β2) [1], 4-(3-Chlorophenoxy)piperidine can serve as a reference compound in radioligand binding or functional assays to calibrate subtype specificity. This is valuable for screening libraries or characterizing novel nAChR ligands, ensuring consistent and interpretable selectivity data across experiments.

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